3-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole
CAS No.:
Cat. No.: VC20384382
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2 |
|---|---|
| Molecular Weight | 201.06 g/mol |
| IUPAC Name | 3-(bromomethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
| Standard InChI | InChI=1S/C7H9BrN2/c8-4-6-5-9-7-2-1-3-10(6)7/h5H,1-4H2 |
| Standard InChI Key | SWTXSTBKFXMSNT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=NC=C(N2C1)CBr |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 3-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole is C₈H₁₀BrN₂, with a molecular weight of 229.08 g/mol. The core structure consists of a pyrrolo[1,2-a]imidazole system, where the pyrrole ring is fused to an imidazole moiety. The bromomethyl (-CH₂Br) group at position 3 enhances electrophilic reactivity, enabling nucleophilic substitution reactions. Key structural features include:
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Fused bicyclic system: A five-membered pyrrole ring fused to a six-membered imidazole-containing ring .
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Saturation: Partial saturation in the pyrrole ring (5H,6H,7H designation) reduces aromaticity, increasing conformational flexibility .
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Bromomethyl substituent: The -CH₂Br group introduces a polarizable carbon-bromine bond, critical for cross-coupling reactions .
The compound’s IUPAC name is 3-(bromomethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, reflecting its bicyclic framework and substituent position. X-ray crystallography of analogous compounds, such as methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate (CAS 2694744-47-1), reveals planar heterocyclic systems with bond lengths consistent with delocalized π-electron systems .
Synthesis and Functionalization Strategies
Core Heterocycle Construction
The pyrrolo[1,2-a]imidazole scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-arylethanones under acidic conditions, as demonstrated in the synthesis of 3-aryl-pyrroloimidazoles . For 3-(bromomethyl) derivatives, post-synthetic bromination or direct incorporation of brominated precursors is employed.
Example pathway:
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Formation of pyrroloimidazole: Condensation of 5-methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-(bromomethyl)ethanone yields the bromomethyl-substituted intermediate .
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Quaternary salt formation: Alkylation of the imidazole nitrogen with methyl iodide or allyl bromide generates reactive intermediates for further functionalization .
Physicochemical Properties
Limited experimental data exist for 3-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole, but properties can be inferred from analogs:
The bromomethyl group increases molecular polarity, evidenced by a calculated LogP of ~1.2 (Predicted via PubChem Lite) .
Applications in Medicinal Chemistry
Antibacterial and Antifungal Agents
Quaternary salts of pyrroloimidazoles exhibit broad-spectrum antimicrobial activity. For instance, 3-aryl-5H-pyrrolo[1,2-a]imidazolium derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans . The bromomethyl group’s electrophilicity enables covalent interactions with microbial enzymes, enhancing potency.
Kinase Inhibitors
The imidazole ring serves as a hydrogen bond acceptor, targeting ATP-binding pockets in kinases. Bromomethyl derivatives are precursors to PROTACs (proteolysis-targeting chimeras), where the bromine is replaced with E3 ligase-binding ligands .
Materials Science
Brominated heterocycles are utilized in organic light-emitting diodes (OLEDs) as electron-transport layers. The bromomethyl group facilitates cross-linking in polymeric matrices, improving thermal stability .
Future Directions
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Synthetic methodology: Developing enantioselective routes to access chiral pyrroloimidazoles for asymmetric catalysis .
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Drug discovery: Optimizing bromomethyl derivatives as covalent inhibitors for oncology targets .
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Green chemistry: Replacing bromine with sustainable leaving groups (e.g., -CH₂I or -CH₂OTf) to reduce environmental footprint .
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